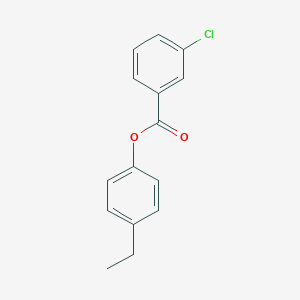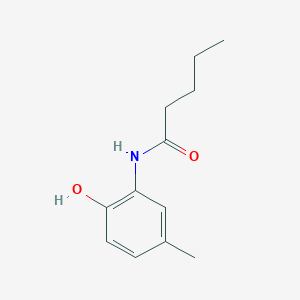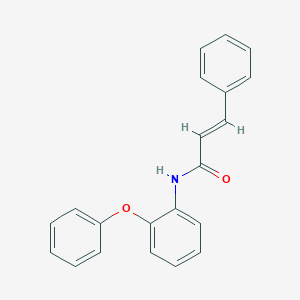
N-(3-fluorophenyl)-2-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-2-methylbenzenesulfonamide, also known as F 13640, is a chemical compound that has been widely studied for its potential use in the field of medicine. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes, making it a promising candidate for the treatment of various diseases. In
科学研究应用
F 13640 has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of F 13640 is its use as an inhibitor of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Inhibition of this enzyme has been shown to have therapeutic potential in the treatment of diseases such as glaucoma, epilepsy, and cancer.
作用机制
The mechanism of action of F 13640 involves its ability to bind to the active site of carbonic anhydrase, thereby inhibiting its activity. This inhibition leads to a decrease in the production of bicarbonate ions, which are necessary for the regulation of acid-base balance. The inhibition of carbonic anhydrase has been shown to have a range of physiological effects, including the reduction of intraocular pressure in the eye and the suppression of seizures in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of F 13640 are largely dependent on its inhibition of carbonic anhydrase. Inhibition of this enzyme has been shown to have a range of effects on the body, including the reduction of intraocular pressure, the suppression of seizures, and the inhibition of tumor growth. These effects are thought to be due to the regulation of acid-base balance and the modulation of cellular signaling pathways.
实验室实验的优点和局限性
One of the major advantages of F 13640 in lab experiments is its potency as an inhibitor of carbonic anhydrase. This makes it a valuable tool for studying the role of this enzyme in various physiological processes. However, the use of F 13640 in lab experiments is limited by its potential toxicity and the need for careful dosing and administration.
未来方向
There are several future directions for research on F 13640. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase. Another area of research is the investigation of the potential use of F 13640 in the treatment of cancer. Additionally, the development of new methods for the synthesis of F 13640 and related compounds may lead to improved yields and purity, making these compounds more readily available for research purposes.
Conclusion:
In conclusion, F 13640 is a promising compound with potential applications in the treatment of various diseases. Its ability to act as a potent inhibitor of carbonic anhydrase makes it a valuable tool for studying the role of this enzyme in physiological processes. While there are limitations to its use in lab experiments, ongoing research into the development of more potent and selective inhibitors of carbonic anhydrase and the investigation of its potential use in the treatment of cancer may lead to new avenues for therapeutic intervention.
合成方法
The synthesis of F 13640 involves a series of chemical reactions that begin with the reaction of 3-fluoroaniline with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields N-(3-fluorophenyl)-2-methylbenzenesulfonamide as the final product. The synthesis process has been optimized to increase the yield and purity of the final product.
属性
分子式 |
C13H12FNO2S |
|---|---|
分子量 |
265.31 g/mol |
IUPAC 名称 |
N-(3-fluorophenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12FNO2S/c1-10-5-2-3-8-13(10)18(16,17)15-12-7-4-6-11(14)9-12/h2-9,15H,1H3 |
InChI 键 |
RTJJGAIEWQZNAK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CC(=CC=C2)F |
规范 SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,2-dimethoxyethyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290659.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290660.png)
![4-[([1,1'-Biphenyl]-4-ylcarbonyl)oxy]-2-methylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290663.png)
![4-Benzoylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290664.png)





![N-[3-(1-hydroxyethyl)phenyl]pentanamide](/img/structure/B290671.png)



